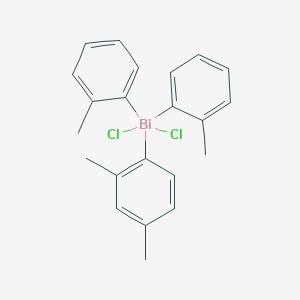
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is an organobismuth compound known for its unique chemical properties and potential applications in various fields. This compound features a bismuth atom bonded to two chlorine atoms, a 2,4-dimethylphenyl group, and two 2-methylphenyl groups. The presence of these aromatic groups contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with the corresponding aryl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
BiCl3+2LiC6H4(CH3)2→BiCl2(C6H4(CH3)2)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
科学的研究の応用
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The bismuth center acts as a Lewis acid, activating substrates for nucleophilic attack. The aromatic groups provide stability and influence the reactivity of the compound.
類似化合物との比較
Similar Compounds
- Bismuth trichloride
- Bismuth subsalicylate
- Bismuth oxychloride
Uniqueness
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is unique due to its specific combination of aromatic groups and chlorine atoms, which confer distinct reactivity and stability. Compared to other bismuth compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
823213-35-0 |
|---|---|
分子式 |
C22H23BiCl2 |
分子量 |
567.3 g/mol |
IUPAC名 |
dichloro-(2,4-dimethylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9.2C7H7.Bi.2ClH/c1-7-4-3-5-8(2)6-7;2*1-7-5-3-2-4-6-7;;;/h3-4,6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChIキー |
RLBQIDXYLKVQSS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1)[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


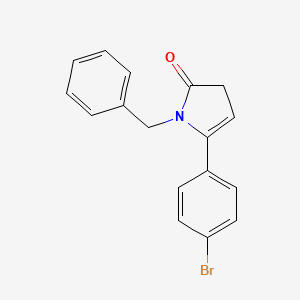
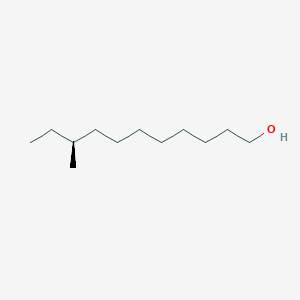
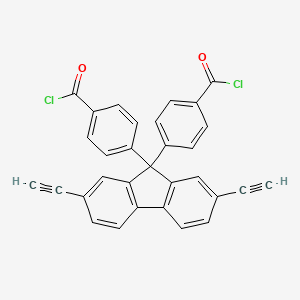
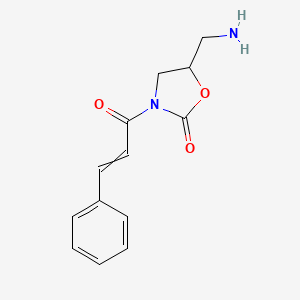
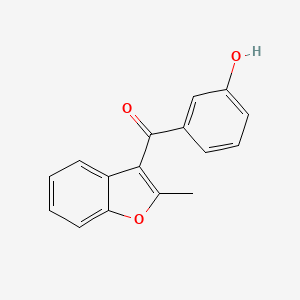

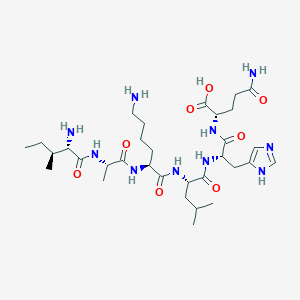
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)

![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
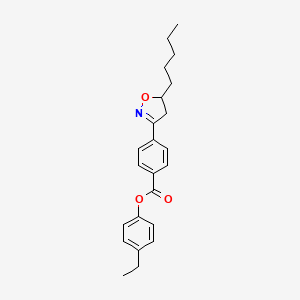

![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

